Methyl 3'-amino-4',5'-dihydrospiro[cyclopropane-1,6'-thieno[2,3-c]pyrrole]-2'-carboxylate hydrochloride
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Overview
Description
Methyl 3’-amino-4’,5’-dihydrospiro[cyclopropane-1,6’-thieno[2,3-c]pyrrole]-2’-carboxylate hydrochloride is a complex organic compound that features a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3’-amino-4’,5’-dihydrospiro[cyclopropane-1,6’-thieno[2,3-c]pyrrole]-2’-carboxylate hydrochloride typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
Methyl 3’-amino-4’,5’-dihydrospiro[cyclopropane-1,6’-thieno[2,3-c]pyrrole]-2’-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
Scientific Research Applications
Methyl 3’-amino-4’,5’-dihydrospiro[cyclopropane-1,6’-thieno[2,3-c]pyrrole]-2’-carboxylate hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 3’-amino-4’,5’-dihydrospiro[cyclopropane-1,6’-thieno[2,3-c]pyrrole]-2’-carboxylate hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds with a thiophene ring, such as 2,3,4-trisubstituent thiophene, share structural similarities.
Indole Derivatives: Compounds with an indole ring, such as indole-2-carboxylates, have similar heterocyclic structures.
Uniqueness
Methyl 3’-amino-4’,5’-dihydrospiro[cyclopropane-1,6’-thieno[2,3-c]pyrrole]-2’-carboxylate hydrochloride is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
Methyl 3'-amino-4',5'-dihydrospiro[cyclopropane-1,6'-thieno[2,3-c]pyrrole]-2'-carboxylate hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents an overview of its biological activity based on recent studies and findings.
- Molecular Formula : C10H13ClN2O2S
- Molecular Weight : 248.74 g/mol
- CAS Number : Not explicitly listed in the sources but can be derived from the molecular structure.
Comparative Antimicrobial Efficacy
Compound | Minimum Inhibitory Concentration (MIC) | Target Bacteria |
---|---|---|
Compound 10f | 0.5 μg/mL | Staphylococcus aureus |
Compound 10g | 0.5 μg/mL | Staphylococcus aureus |
Compound 10h | 41.6 μM (IC50) | HepG2 cells |
These results suggest that modifications in the structure of similar compounds can enhance their antimicrobial properties, indicating a promising avenue for further research into this compound .
Cytotoxicity Studies
Cytotoxicity is another critical aspect of evaluating the biological activity of compounds. Studies have shown varying levels of cytotoxic effects against cancer cell lines:
- HepG2 Cell Line : The compound exhibited moderate cytotoxicity with an IC50 value indicating effective inhibition at lower concentrations.
This suggests that while the compound may not be highly toxic to normal cells, it can selectively target cancerous cells, making it a candidate for further development in cancer therapies .
The mechanism by which this compound exerts its effects may involve interactions at the molecular level with specific proteins or enzymes. Docking studies on similar compounds have revealed binding interactions with key amino acid residues in target proteins, suggesting that structural modifications can significantly influence binding affinity and biological activity .
Case Studies and Research Findings
- Antibacterial Activity : A study demonstrated that derivatives of thieno[2,3-c]pyrrole showed promising antibacterial activity against various Gram-positive bacteria. Compounds with substitutions at specific positions exhibited enhanced potency.
- Cytotoxicity in Cancer Research : Research has indicated that certain derivatives of pyrrole-based compounds demonstrate selective cytotoxicity against melanoma cells, highlighting their potential as anticancer agents.
Properties
Molecular Formula |
C10H13ClN2O2S |
---|---|
Molecular Weight |
260.74 g/mol |
IUPAC Name |
methyl 3-aminospiro[4,5-dihydrothieno[2,3-c]pyrrole-6,1'-cyclopropane]-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H12N2O2S.ClH/c1-14-9(13)7-6(11)5-4-12-10(2-3-10)8(5)15-7;/h12H,2-4,11H2,1H3;1H |
InChI Key |
RWOVVUGMROHKEG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)C3(CC3)NC2)N.Cl |
Origin of Product |
United States |
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